6-Acetyl-3-methylcyclohex-2-en-1-one
Overview
Description
6-Acetyl-3-methylcyclohex-2-en-1-one, also known as 6-Acetyl-3-methylcyclohexene or 6-acetyl-3-methylcyclohex-2-enone, is a compound belonging to the class of organic compounds known as cyclohexenes. It is a six-carbon cyclic compound with an acetyl group attached to the 3-position of a methylcyclohexene ring. 6-Acetyl-3-methylcyclohex-2-en-1-one has a wide range of applications in scientific research, ranging from organic synthesis to biochemical and physiological studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-Acetyl-3-methylcyclohex-2-en-1-one involves the condensation of 3-methylcyclohexanone with acetic anhydride in the presence of a catalyst to form the desired product.
Starting Materials
3-methylcyclohexanone, acetic anhydride, catalyst
Reaction
Step 1: Mix 3-methylcyclohexanone and acetic anhydride in a 1:1 molar ratio in a reaction flask., Step 2: Add a catalytic amount of a Lewis acid catalyst, such as aluminum chloride or zinc chloride, to the reaction mixture., Step 3: Heat the reaction mixture to reflux for several hours, stirring continuously., Step 4: Allow the reaction mixture to cool to room temperature and then pour it into a separatory funnel., Step 5: Extract the product with diethyl ether and wash the organic layer with water., Step 6: Dry the organic layer over anhydrous sodium sulfate and filter the solution., Step 7: Concentrate the solution under reduced pressure to obtain the crude product., Step 8: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol.
Mechanism Of Action
The mechanism of action of 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one is not yet fully understood. However, it is believed that it may act as a competitive inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), and may also act as an agonist of certain G-protein coupled receptors (GPCRs). In addition, 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one may also act as an inhibitor of certain kinases, such as protein kinase C (PKC).
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one are not yet fully understood. However, it has been suggested that it may have anti-inflammatory, anti-tumor, and anti-oxidant effects. In addition, 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one may also have anti-diabetic, anti-fungal, and anti-viral effects.
Advantages And Limitations For Lab Experiments
The main advantage of using 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one in lab experiments is that it is a relatively inexpensive and readily available compound. In addition, it is a relatively stable compound, and can be stored for long periods of time without significant degradation. However, one of the main limitations of using 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one in lab experiments is that it is not soluble in water, and therefore must be dissolved in an organic solvent such as acetic acid or ethanol.
Future Directions
In the future, 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one may be used in the development of new pharmaceuticals, such as anti-inflammatory drugs, anti-tumor drugs, and anti-diabetic drugs. In addition, it may also be used in the development of new diagnostic tools, such as biomarkers, for the diagnosis of various diseases. Furthermore, 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one may be
Scientific Research Applications
6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 5-acetyl-3-methylcyclohex-2-en-1-one and 3-acetyl-2-methylcyclohex-2-en-1-one. It has also been used in the synthesis of various pharmaceuticals, such as antifungal drugs and anti-inflammatory agents. In addition, 6-Acetyl-3-methylcyclohex-2-en-1-oneethylcyclohex-2-en-1-one has been used in the study of the biochemical and physiological effects of various compounds, as well as in the study of the mechanism of action of various drugs.
properties
IUPAC Name |
6-acetyl-3-methylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)9(11)5-6/h5,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHGSBGMOSDOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291469 | |
Record name | 6-Acetyl-3-methylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-3-methylcyclohex-2-en-1-one | |
CAS RN |
51742-11-1 | |
Record name | NSC75758 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Acetyl-3-methylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ACETYL-3-METHYL-2-CYCLOHEXEN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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